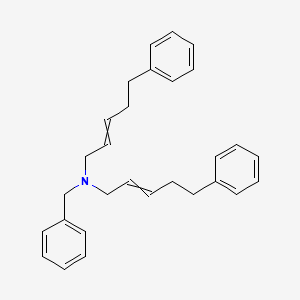
N-Benzyl-5-phenyl-N-(5-phenylpent-2-en-1-yl)pent-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-5-phenyl-N-(5-phenylpent-2-en-1-yl)pent-2-en-1-amine is a complex organic compound characterized by its unique structure, which includes multiple phenyl and pentenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-phenyl-N-(5-phenylpent-2-en-1-yl)pent-2-en-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of benzylamine with 5-phenylpent-2-en-1-yl bromide under basic conditions. This reaction is followed by a series of purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Common techniques include continuous flow reactors and high-throughput screening to identify the most efficient reaction pathways.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-5-phenyl-N-(5-phenylpent-2-en-1-yl)pent-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in a fully saturated amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N-Benzyl-5-phenyl-N-(5-phenylpent-2-en-1-yl)pent-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Benzyl-5-phenyl-N-(5-phenylpent-2-en-1-yl)pent-2-en-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-5-phenylpent-2-en-1-amine
- N-Benzyl-5-phenyl-N-(5-phenylpent-2-en-1-yl)pent-2-en-1-ol
- N-Benzyl-5-phenyl-N-(5-phenylpent-2-en-1-yl)pent-2-en-1-one
Uniqueness
N-Benzyl-5-phenyl-N-(5-phenylpent-2-en-1-yl)pent-2-en-1-amine is unique due to its specific arrangement of phenyl and pentenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
918309-74-7 |
|---|---|
Molekularformel |
C29H33N |
Molekulargewicht |
395.6 g/mol |
IUPAC-Name |
N-benzyl-5-phenyl-N-(5-phenylpent-2-enyl)pent-2-en-1-amine |
InChI |
InChI=1S/C29H33N/c1-6-16-27(17-7-1)20-12-4-14-24-30(26-29-22-10-3-11-23-29)25-15-5-13-21-28-18-8-2-9-19-28/h1-11,14-19,22-23H,12-13,20-21,24-26H2 |
InChI-Schlüssel |
AZXXBVWIFCITJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC=CCN(CC=CCCC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


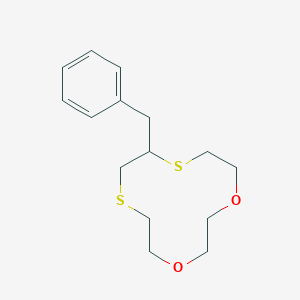
![2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine)](/img/structure/B14181252.png)
![Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate](/img/structure/B14181269.png)
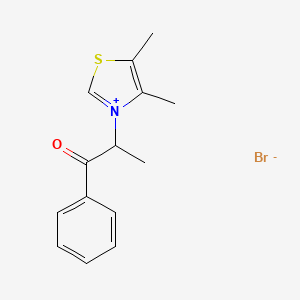
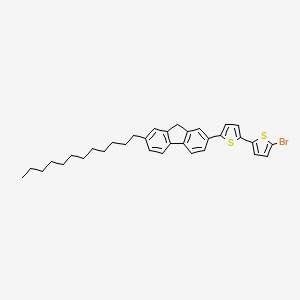
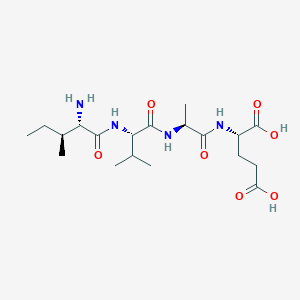
![L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl-](/img/structure/B14181289.png)
![4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol](/img/structure/B14181295.png)
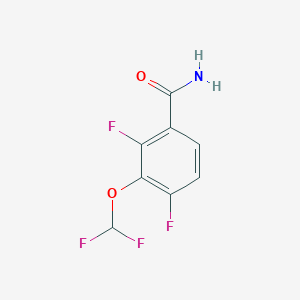
![N-(1-{Benzyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14181304.png)
![(1S,4S,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14181308.png)
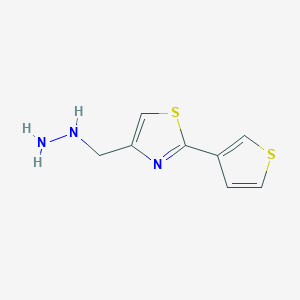
![1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one](/img/structure/B14181313.png)
![1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B14181315.png)
